molecular formula C23H38N6O5 B568130 H-Lys-Phe-Gly-Lys-OH CAS No. 114577-12-7

H-Lys-Phe-Gly-Lys-OH

Cat. No.: B568130
CAS No.: 114577-12-7
M. Wt: 478.594
InChI Key: VSVQDVPQNPGKQE-FHWLQOOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Lys-Phe-Gly-Lys-OH is a tetrapeptide composed of the amino acids lysine, phenylalanine, glycine, and lysine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-Phe-Gly-Lys-OH typically involves the stepwise addition of amino acids to form peptide bonds. The process begins with the protection of amino groups using carbobenzoxy chloride (CbzCl) to prevent unwanted reactions. The protected amino acids are then coupled using methods such as the mixed anhydride method or the azide method. The final step involves deprotection, often achieved through hydrogenolysis over a nickel catalyst .

Industrial Production Methods

In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, ensuring high yield and purity. The process is optimized for efficiency and cost-effectiveness, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

H-Lys-Phe-Gly-Lys-OH: can undergo various chemical reactions, including:

    Oxidation: The amino acids in the peptide can be oxidized under specific conditions.

    Reduction: Reduction reactions can be used to modify the peptide or its protective groups.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon or nickel.

    Substitution: Use of specific amino acid derivatives and coupling agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can yield deprotected peptides .

Scientific Research Applications

H-Lys-Phe-Gly-Lys-OH: has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of H-Lys-Phe-Gly-Lys-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • H-Lys-Lys-Gly-OH
  • H-Lys-Ala-Val-Gly-OH
  • H-Lys-Phe-Phe-OH

Uniqueness

H-Lys-Phe-Gly-Lys-OH: is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it valuable for specific applications .

Biological Activity

H-Lys-Phe-Gly-Lys-OH, a tetrapeptide composed of lysine, phenylalanine, glycine, and another lysine, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H38N6O5
  • Structure : The peptide features a free amino group at the N-terminus (indicated by "H") and a free hydroxyl group at the C-terminus (indicated by "OH").
  • Synthesis : Typically synthesized using Solid-Phase Peptide Synthesis (SPPS), allowing for precise control over the peptide sequence and modifications.

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors.

  • Activation of TGF-β1 : Research indicates that this compound can activate latent Transforming Growth Factor-β1 (TGF-β1). TGF-β1 is crucial for regulating cellular processes like proliferation, differentiation, and migration. The peptide binds to the inactive form of TGF-β1, facilitating its release and subsequent biological effects.
  • Protein-Protein Interactions : The peptide has been investigated for its role in mediating protein-protein interactions, which are essential for various cellular processes.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Cell Signaling : Modulates signaling pathways that influence cell growth and immune responses.
  • Therapeutic Potential : Explored for potential applications in drug delivery systems and therapeutic agents targeting specific diseases.
  • Biochemical Assays : Used in various biochemical assays to study enzyme activities and interactions .

Applications in Research

This compound has numerous applications across different fields:

Field Application
ChemistryModel compound for studying peptide synthesis and reactions
BiologyInvestigated for roles in cellular processes and protein interactions
MedicinePotential therapeutic applications, including drug delivery systems
IndustryDevelopment of peptide-based materials and hydrogels

Case Studies

Several studies have highlighted the biological significance of this compound:

  • TGF-β1 Activation Study :
    • A study demonstrated that this compound effectively activates latent TGF-β1 in vitro, leading to increased cellular proliferation in fibroblast cultures. This suggests potential applications in wound healing and tissue regeneration.
  • Protein Interaction Analysis :
    • Research employing surface plasmon resonance (SPR) showed that this compound binds to specific receptors involved in immune responses, indicating its potential as an immunomodulatory agent.
  • Therapeutic Development :
    • Investigations into the use of this compound as a drug delivery vehicle have shown promising results in enhancing the bioavailability of therapeutic agents through targeted delivery mechanisms .

Properties

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N6O5/c24-12-6-4-10-17(26)21(31)29-19(14-16-8-2-1-3-9-16)22(32)27-15-20(30)28-18(23(33)34)11-5-7-13-25/h1-3,8-9,17-19H,4-7,10-15,24-26H2,(H,27,32)(H,28,30)(H,29,31)(H,33,34)/t17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVQDVPQNPGKQE-FHWLQOOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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